(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
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Overview
Description
(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of organic chemistry. This compound is known for its ability to facilitate various catalytic processes, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the reaction of (1R)-2-amino-2’-hydroxy-1,1’-binaphthyl with diisopropylphosphine. The reaction is carried out under inert conditions, often using a base such as sodium hydride to deprotonate the amine group, facilitating the nucleophilic attack on the phosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various catalytic processes .
Scientific Research Applications
(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals by aiding in the synthesis of chiral drug intermediates.
Industry: The compound is employed in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of (1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center. This coordination facilitates the activation of substrates, leading to efficient catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diisopropylphosphino)ferrocene: Another chiral phosphine ligand used in asymmetric catalysis.
1,3-Bis(diphenylphosphino)propane: A bidentate ligand commonly used in homogeneous catalysis
Uniqueness
(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its high enantioselectivity and ability to form stable complexes with a wide range of metal centers. This makes it particularly valuable in the synthesis of chiral molecules, where precise control over stereochemistry is crucial .
Properties
Molecular Formula |
C28H32NP |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[2-di(propan-2-yl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C28H32NP/c1-19(2)30(20(3)4)26-18-16-22-12-8-10-14-24(22)28(26)27-23-13-9-7-11-21(23)15-17-25(27)29(5)6/h7-20H,1-6H3 |
InChI Key |
YZNQHNMJQZQAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N(C)C)C(C)C |
Origin of Product |
United States |
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